molecular formula C10H7NO2 B1621409 2-(2-Furanoyl)pyridine CAS No. 93560-49-7

2-(2-Furanoyl)pyridine

Cat. No. B1621409
CAS RN: 93560-49-7
M. Wt: 173.17 g/mol
InChI Key: FVTWPXKINZWYEB-UHFFFAOYSA-N
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Description

2-(2-Furanoyl)pyridine is a chemical compound with the molecular formula C10H7NO2 and a molecular weight of 173.17 . It is also known by other names such as 2-(2-FUROYL)PYRIDINE and Methanone, 2-furanyl-2-pyridinyl .


Synthesis Analysis

The synthesis of 2-(2-Furanoyl)pyridine involves several methods . One method involves reaction conditions with Phenylselenyl bromide, oxygen, acetic acid in water, and dimethyl sulfoxide at 100 degrees Celsius for 22 hours . Another method involves the ring closure of 1,5-diketones and cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of 2-(2-Furanoyl)pyridine consists of a pyridine ring attached to a furan ring via a carbonyl group . The structure and atomic numbering of 2-(2-Furanoyl)pyridine can be found in various chemical databases .


Chemical Reactions Analysis

The chemical reactions involving 2-(2-Furanoyl)pyridine are complex and involve several steps . For instance, one reaction involves the use of Phenylselenyl bromide, oxygen, acetic acid in water, and dimethyl sulfoxide .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2-Furanoyl)pyridine include its molecular formula (C10H7NO2), molecular weight (173.17), and its structure .

Safety and Hazards

The safety data sheet for pyridine, a related compound, indicates that it is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use only non-sparking tools, take precautionary measures against static discharge, and use only outdoors or in a well-ventilated area .

Future Directions

Furan platform chemicals, which include 2-(2-Furanoyl)pyridine, are gaining attention due to their potential applications beyond fuels and plastics . They can be synthesized from biomass, making them a sustainable alternative to traditional resources like crude oil .

properties

IUPAC Name

furan-2-yl(pyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-10(9-5-3-7-13-9)8-4-1-2-6-11-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVTWPXKINZWYEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374699
Record name 2-(2-Furanoyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Furanoyl)pyridine

CAS RN

93560-49-7
Record name 2-(2-Furanoyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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